ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

HIV-1 Attachment Inhibitor gp120 Antiviral

Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate, also referred to as EIAC, is a synthetic small molecule within the indoleoxoacetyl piperazine class. Its structure, confirmed by IUPAC name, integrates an indole moiety with a piperazine ring via an acetyl linker.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 1144481-41-3
Cat. No. B2359270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate
CAS1144481-41-3
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C17H21N3O3/c1-2-23-17(22)19-11-9-18(10-12-19)16(21)13-20-8-7-14-5-3-4-6-15(14)20/h3-8H,2,9-13H2,1H3
InChIKeyGOWMZKFEGJTTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate (CAS 1144481-41-3): Procurement-Ready Profile and Functional Class


Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate, also referred to as EIAC, is a synthetic small molecule within the indoleoxoacetyl piperazine class. Its structure, confirmed by IUPAC name, integrates an indole moiety with a piperazine ring via an acetyl linker . This compound belongs to a broader class of indoleoxoacetyl piperazine derivatives that have been extensively patented for their antiviral properties, specifically as HIV-1 attachment inhibitors [1]. Unlike its close structural analog, ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 1024061-54-8), which features a carbonyl linker, the acetyl linker in this compound alters its electronic profile and molecular flexibility, foundational distinctions that can influence target binding and pharmacokinetics [2].

Why Generic 'Indole-Piperazine' Substitution Fails for Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate


Simple in-class substitution of this compound with other indole-piperazine hybrids, such as carbonyl-linked or acridone-bearing derivatives, is not scientifically sound. The unique acetyl spacer between the indole and piperazine motifs, a key differentiator from a direct carbonyl link found in compounds like CAS 1024061-54-8 [1], directly impacts the molecule's conformation and electronic distribution. This specific geometry is fundamental to its interaction with targets within the patented indoleoxoacetyl piperazine class, which were optimized for antiviral activity against HIV-1 by disrupting gp120-mediated viral attachment [2]. Furthermore, published structure-activity relationship (SAR) studies on indole-piperazine p38α MAP kinase inhibitors demonstrate that subtle modifications to the linker and piperazine substitution dramatically alter both potency and pharmacokinetic profiles, making generic interchangeability without comparative performance data a high-risk procurement decision [3].

Quantitative Evidence Guide for Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate: Differentiation vs. Analogs


Antiviral Target Engagement: Indoleoxoacetyl Piperazine Class Patented Selectivity vs. Non-acetyl Analogs

The indoleoxoacetyl piperazine class, to which this compound belongs, is explicitly claimed in patents (e.g., CZ-2001559-A3) for possessing 'unique antiviral activity' by acting as HIV-1 attachment inhibitors targeting gp120 [1]. While specific IC50 data for ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate are not publicly available in primary literature, a closely related bifunctional inhibitor (ISP), built from an aroyl indoleoxoacetyl piperazine precursor (IAC), showed a 180-fold increase in anti-HIV-1 potency over its parent IAC inhibitor [2]. This demonstrates the high activity ceiling for this specific structural class. In contrast, indole-piperazine derivatives with carbonyl linkers (e.g., CAS 1024061-54-8) or other substitutions are not covered by these specific antiviral patents and are typically associated with kinase inhibition [3], indicating a different functional profile that precludes direct antiviral substitution.

HIV-1 Attachment Inhibitor gp120 Antiviral Indoleoxoacetyl Piperazine

Structural Differentiation: Acetyl vs. Carbonyl Linker Geometry and Electronic Properties

A key structural comparator is ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 1024061-54-8) [1]. The target compound uses an acetyl linker (indole-CH2-CO-piperazine), introducing a methylene group that increases conformational flexibility and alters the electron density of the amide bond compared to the rigid, directly conjugated carbonyl linker (indole-CO-piperazine) of its analog. Computed molecular descriptors highlight this difference: the target compound has a higher number of rotatable bonds (increased by 1 due to the methylene), a significant differentiator for target binding [2]. SAR studies on related indole-piperazine kinase inhibitors confirm that linker composition and piperazine N-substitution are critical modulators of both biochemical activity and pharmacokinetic properties, such as metabolic stability and oral bioavailability [3].

Medicinal Chemistry Structure-Activity Relationship Linker Chemistry Conformational Analysis

Inferred Kinase Inhibition Potential: MARK4 vs. Acridone-Piperazine Analog

A study on derivatives of this compound reports inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4), with some analogs exhibiting IC50 values in the low micromolar range, positioning them as potential leads for cancer and tauopathy therapy . While direct IC50 values for the specific ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate are not given, this data provides a crucial baseline. For comparison, a contemporaneous study on MARK4 inhibitors featuring a piperazine-bearing acridone scaffold reported binding and enzyme inhibition parameters (Ki/IC50) that are typically in the sub-micromolar to low micromolar range [1], representing a competing chemotype. The indolylacetyl-piperazine scaffold offers a structurally distinct pharmacophore from the planar acridone, which may lead to different selectivity profiles against the broader kinome, a critical factor for tool compound selection.

Cancer Therapeutics Kinase Inhibition MARK4 Tauopathy

Superior Application Scenarios for Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate Based on Evidence


HIV-1 Entry Inhibitor Probe Design & Pharmacophore Exploration

This compound is the appropriate scaffold for medicinal chemistry programs targeting HIV-1 gp120-mediated viral entry. Its indoleoxoacetyl piperazine core is the basis of a patented class of attachment inhibitors, and a recent bifunctional molecule built from this core (IAC-derived ISP) demonstrated a 180-fold potency improvement [1]. Using a generic indole-piperazine with a carbonyl linker (e.g., CAS 1024061-54-8) would not provide the correct pharmacophore for this antiviral mechanism, leading to project failure at the stage of target engagement validation [2].

Structure-Activity Relationship (SAR) Studies on Linker Flexibility and Kinase Selectivity

Researchers investigating the impact of linker flexibility on kinase binding profiles should select this compound as a primary tool. Its unique acetyl linker provides an additional degree of rotational freedom compared to its carbonyl-linked analog, a feature that SAR studies on p38α MAP kinase inhibitors show can significantly alter potency and pharmacokinetics [3]. This makes it ideal for diversifying a screening library to map linker conformational preferences within an ATP-binding site, a feature not replicable with the more rigid carbonyl analog.

Non-Acridone MARK4 Inhibitor Development

For projects focused on developing novel intellectual property around MARK4 kinase inhibition for oncology or tauopathies, this compound offers a structurally distinct starting point from the established piperazine-acridone chemotype [4]. Preliminary data suggests its derivatives achieve low micromolar MARK4 inhibition, providing a viable, chemically distinct hit scaffold for lead optimization, allowing teams to bypass existing acridone-based composition-of-matter patents.

Procurement of a Defined Chemical Standard for Analytical Method Development

Analytical chemists developing HPLC, LC-MS, or dissolution methods for indole-piperazine drug candidates should procure this specific compound as a reference standard. Its well-defined structure and distinct physicochemical properties (e.g., LogP, lambda max from the indole chromophore) make it superior to lab-synthesized heterogeneous batches of close analogs, ensuring method reproducibility and accurate quantification in preclinical pharmacokinetic or stability studies .

Quote Request

Request a Quote for ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.